2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide
Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a pyridinylmethyl group attached to the acetamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide typically involves the following steps:
-
Bromination of Indole: : The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.
-
Acylation: : The 5-bromoindole is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to form 2-(5-bromo-1H-indol-1-yl)acetyl chloride.
-
Amidation: : The final step involves the reaction of 2-(5-bromo-1H-indol-1-yl)acetyl chloride with 4-pyridinylmethylamine in the presence of a base like sodium carbonate (Na2CO3) to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the acetamide moiety.
-
Substitution: : The bromine atom at the 5-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: Researchers use this compound to investigate the biological pathways and molecular targets associated with indole derivatives.
Chemical Biology: The compound serves as a tool for probing the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole ring may facilitate binding to these targets, while the pyridinylmethyl group may enhance the compound’s affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(5-fluoro-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide: Similar structure with a fluorine atom instead of bromine.
2-(5-methyl-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide is unique due to the presence of the bromine atom, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity. The combination of the indole and pyridinylmethyl groups also contributes to its unique chemical and biological profile.
Properties
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-14-1-2-15-13(9-14)5-8-20(15)11-16(21)19-10-12-3-6-18-7-4-12/h1-9H,10-11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKMEJJOPJINPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCC3=CC=NC=C3)C=C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.